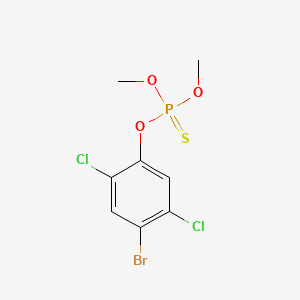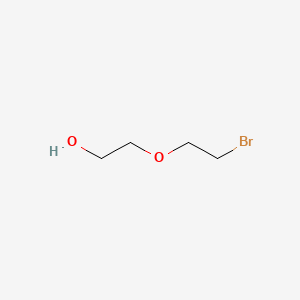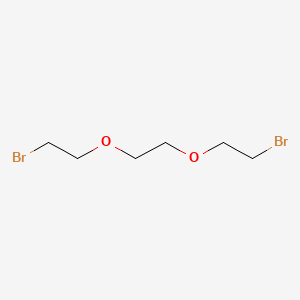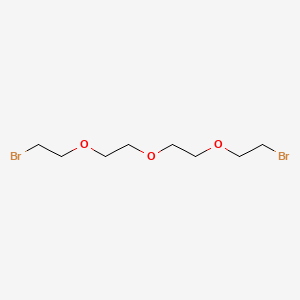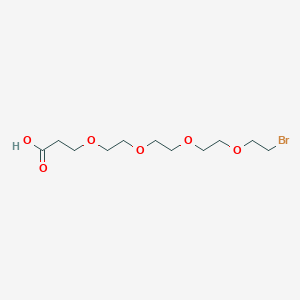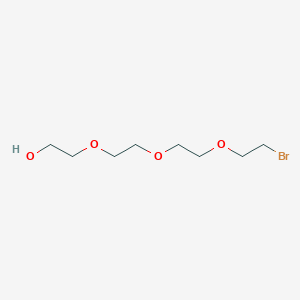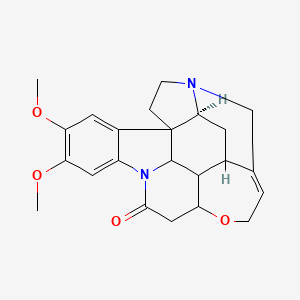
Brucin
Übersicht
Beschreibung
Brucine is an alkaloid closely related to strychnine, primarily found in the seeds of the Strychnos nux-vomica tree . It was discovered in 1819 by Pelletier and Caventou . Brucine is known for its use in stereospecific chemical syntheses and has various pharmacological effects, including anti-inflammatory and antitumor properties .
Wissenschaftliche Forschungsanwendungen
Brucin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
This compound wirkt ähnlich wie Strychnin als Antagonist an Glycinrezeptoren . Durch die Bindung an diese Rezeptoren hemmt this compound die Wirkung von Glycin, was zur Paralyse von inhibitorischen Neuronen führt . Dieser Mechanismus ist für seine zentrale erregende Wirkung und seine potenzielle Toxizität verantwortlich.
Wirkmechanismus
Target of Action
Brucine, a weak alkaline indole alkaloid, is one of the main bioactive and toxic constituents of Nux-vomica . Its primary targets are glycine receptors . Glycine receptors are inhibitory neurons that play a crucial role in the central nervous system. When glycine binds to these receptors, it terminates action potentials by causing an influx of chloride ions into the neuron .
Mode of Action
Brucine acts as an antagonist at glycine receptors , which means it binds to these receptors and blocks their function . This action paralyzes the inhibitory neurons, preventing the influx of chloride ions that would normally occur when glycine binds to these receptors . This results in changes in the neuronal activity and can lead to various physiological effects.
Biochemical Pathways
Brucine affects several biochemical pathways. For instance, in hepatocellular carcinoma, brucine could inhibit the proliferation of HepG2 cells through regulating calcium concentration and depolarization of mitochondria . In the case of colorectal cancer cells, brucine could inhibit the growth and migration of cells by regulating the Wnt/β-catenin signaling pathway . Furthermore, brucine has been linked to the amino acid metabolism and glycine N-methyltransferase (GNMT) pathways .
Pharmacokinetics
It is known that brucine is associated with systemic toxicity such as hepatotoxicity, neurotoxicity, and nephrotoxicity . These toxicities can limit the bioavailability of brucine and its clinical application.
Result of Action
Brucine has a wide range of pharmacological activities, such as anti-tumor, anti-inflammatory, analgesic effects, and effects on the cardiovascular and nervous systems . For example, brucine has shown excellent anti-tumor effects on various tumors . It could inhibit tumor angiogenesis, growth, and bone metastasis by down-regulating vascular endothelial growth factor (VEGF) expression . Its central nervous system toxicity severely limits its clinical application .
Action Environment
It is known that the plant from which brucine is extracted, strychnos nux-vomica l, is mainly distributed in tropical and subtropical areas This suggests that the growth conditions and environmental factors in these regions may influence the composition and potency of brucine
Biochemische Analyse
Biochemical Properties
Brucine has been shown to possess wide pharmacological activities, such as anti-tumor, anti-inflammatory, analgesic, and effects on the cardiovascular and nervous systems . It interacts with various enzymes, proteins, and other biomolecules, exerting its effects through these interactions .
Cellular Effects
Brucine influences cell function in several ways. For instance, it has been shown to inhibit the proliferation of HepG2 cells (a type of liver cancer cell) by regulating calcium concentration and depolarizing mitochondria . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Brucine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been shown to inhibit tumor angiogenesis, growth, and bone metastasis by down-regulating vascular endothelial growth factor (VEGF) expression .
Dosage Effects in Animal Models
The effects of Brucine vary with different dosages in animal models . For example, Brucine (3 mg/kg) showed effective results in healing ethanol-induced ulcer lesions of the gastric region in rats .
Metabolic Pathways
Brucine is involved in various metabolic pathways, interacting with enzymes or cofactors .
Transport and Distribution
The transport and distribution of Brucine within cells and tissues are complex processes that involve various transporters or binding proteins .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Brucine can be extracted from Strychnos nux-vomica seeds using various methods, including reflux extraction with acidic ethanol (50% alcohol, pH 5), which provides the best yields . Industrial production methods often involve microwave-assisted extraction to improve the extraction rate . Additionally, brucine can be prepared in liposomal formulations for pharmaceutical applications .
Analyse Chemischer Reaktionen
Brucin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: This compound kann mit Chromsäure oxidiert werden, was es historisch von Strychnin unterschied.
Reduktion: this compound kann reduziert werden, um verschiedene Derivate zu bilden.
Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere an seinen Methoxygruppen.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Chromsäure für die Oxidation und verschiedene Reduktionsmittel für Reduktionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.
Vergleich Mit ähnlichen Verbindungen
Brucin ist eng mit Strychnin verwandt, beide sind Alkaloide, die im Strychnos nux-vomica-Baum vorkommen . Obwohl beide Verbindungen ähnliche Strukturen und Wirkmechanismen aufweisen, ist this compound weniger toxisch als Strychnin . Zu den anderen ähnlichen Verbindungen gehören:
Strychnin: Toxischer als this compound, historisch als Pestizid verwendet.
Bruceine A-M: Quassinoidverbindungen mit pharmakologischen Eigenschaften ähnlich denen von this compound.
Die Einzigartigkeit von this compound liegt in seiner relativ geringen Toxizität im Vergleich zu Strychnin und seinen vielfältigen Anwendungen in der wissenschaftlichen Forschung und Industrie.
Eigenschaften
CAS-Nummer |
357-57-3 |
|---|---|
Molekularformel |
C23H26N2O4 |
Molekulargewicht |
394.5 g/mol |
IUPAC-Name |
(4aR,5aS,8aR,15bR)-10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one |
InChI |
InChI=1S/C23H26N2O4/c1-27-16-8-14-15(9-17(16)28-2)25-20(26)10-18-21-13-7-19-23(14,22(21)25)4-5-24(19)11-12(13)3-6-29-18/h3,8-9,13,18-19,21-22H,4-7,10-11H2,1-2H3/t13-,18?,19-,21-,22?,23+/m0/s1 |
InChI-Schlüssel |
RRKTZKIUPZVBMF-PLNGPGDESA-N |
SMILES |
COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC |
Isomerische SMILES |
COC1=C(C=C2C(=C1)[C@]34CCN5[C@H]3C[C@@H]6[C@@H]7C4N2C(=O)CC7OCC=C6C5)OC |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC |
Aussehen |
Solid powder |
Siedepunkt |
470 °C |
Color/Form |
Needles from acetone + water COLORLESS CRYSTAL OR WHITE, CRYSTALLINE POWDER White, crystalline alkaloid Colorless prisms (from ethanol/water) |
Dichte |
greater than 1 at 68 °F (USCG, 1999) |
melting_point |
352 °F (NTP, 1992) 178 °C |
Key on ui other cas no. |
357-57-3 |
Physikalische Beschreibung |
Brucine appears as a white crystalline solid. Combustible but may require some effort to ignite. Toxic by inhalation (vapor, dust, etc.) and ingestion. Colorless or white odorless solid; Slightly soluble in water (3.2 g/L at 15 deg C); [HSDB] White powder; [MSDSonline] COLOURLESS CRYSTALS OR WHITE CRYSTALLINE POWDER. |
Piktogramme |
Acute Toxic |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Verwandte CAS-Nummern |
63428-84-2 |
Haltbarkeit |
Stable /during transport/. |
Löslichkeit |
Crystals. Sol in water or alcohol. The solns are neutral or slightly acid. /Hydrochloride/ Prisms, dec 230 °C. Sol in water or alcohol. /Nitrate dihydrate/ Slightly soluble in ethyl ether and benzene; very soluble in ethanol. Slightly sol in water, ether, glycerin and ethyl acetate. Soluble in alcohol, chloroform, and benzene; slightly soluble in ether, glycerol, and ethyl acetate. In water, 3.2X10+3 mg/l @ 15 °C Solubility in water: poo |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
10,11-dimethoxystrychnine brucine bruzin dimethoxystrychnine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of brucine?
A1: Brucine has the molecular formula C23H26N2O4 and a molecular weight of 394.45 g/mol.
Q2: What is known about the material compatibility and stability of brucine?
A2: Brucine readily forms co-crystals with various molecules, particularly those that have difficulty crystallizing independently, like carbohydrates. [] This property makes it a valuable tool in crystallography and structural studies. [] Additionally, research has explored the development of brucine-loaded liposomes, demonstrating its compatibility with lipid-based drug delivery systems. [, ]
Q3: Are there any known catalytic properties and applications of brucine?
A3: While brucine itself hasn't been widely explored as a catalyst, its derivatives, particularly brucine N-oxide, have shown promising catalytic activity in organic synthesis. For example, brucine N-oxide has been successfully employed as a nucleophilic catalyst in the Morita-Baylis-Hillman reaction. []
Q4: How does brucine interact with biological systems and what are its downstream effects?
A4: Brucine exhibits diverse biological effects, primarily attributed to its interactions with various molecular targets. It has been shown to induce apoptosis (programmed cell death) in several cancer cell lines, including liver cancer cells, [, , ] colon cancer cells, [] and multiple myeloma cells. [, ] This apoptotic effect is mediated through multiple pathways, including the Bcl-2 and Ca2+ involved mitochondrial pathway, [] the JNK signaling pathway, [] and the death-receptor pathway. []
Q5: How does brucine affect the inflammatory response?
A5: Brucine demonstrates anti-inflammatory properties by suppressing the expression of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation. [, ] Additionally, it has shown efficacy in reducing inflammatory markers in models of allergic rhinitis. []
Q6: Does brucine interact with specific receptors or enzymes?
A6: Brucine exhibits subtype-selective positive cooperative interactions with acetylcholine at muscarinic receptors. [] Specifically, brucine enhances the affinity of acetylcholine for M1 receptors, N-chloromethyl brucine for M2 and M3 receptors, and brucine N-oxide for M4 receptors. [] Furthermore, brucine inhibits H+/K+-ATPase, contributing to its anti-ulcer potential. []
Q7: How does modifying the structure of brucine affect its activity?
A7: Structural modifications to brucine significantly impact its activity and selectivity. Studies have explored various brucine derivatives, such as brucine N-oxide and N-chloromethyl brucine, which exhibit distinct pharmacological profiles compared to the parent compound. [, ] These modifications can alter their interactions with specific molecular targets, leading to differences in potency, selectivity, and toxicity.
Q8: What is known about the pharmacokinetics of brucine?
A8: Brucine exhibits dose-dependent pharmacokinetics, and its absorption, distribution, metabolism, and excretion (ADME) can be influenced by factors like route of administration and formulation. [, , ] Studies have explored the use of liposomes and other drug delivery systems to improve its bioavailability and target specific tissues. [, , ]
Q9: How is brucine metabolized in the body?
A9: Research using human liver microsomes has identified CYP3A4 as the major enzyme involved in brucine metabolism. [] This enzyme converts brucine into two major metabolites, both tentatively identified as mono-oxygenated metabolites. [] A minor demethylated metabolite has also been observed. []
Q10: What are the known toxicological effects of brucine?
A10: Brucine is known for its toxicity, potentially causing violent convulsions and even death. [] Its narrow therapeutic window necessitates careful dose control and monitoring. [] Research suggests that certain traditional processing methods, like those using milk and saltwater, can reduce the levels of brucine in plant material. []
Q11: What strategies have been investigated to improve the delivery of brucine to specific targets?
A11: Several studies have focused on developing novel drug delivery systems for brucine, including liposomes, nanoparticles, and hydrogel patches. [, , , , ] These approaches aim to improve its solubility, stability, bioavailability, and target specificity while minimizing toxicity. For instance, stealth liposomes modified with NGR peptides showed enhanced antitumor efficacy and reduced toxicity compared to conventional liposomes or free brucine. []
Q12: What analytical methods are commonly used to characterize and quantify brucine?
A12: Various analytical techniques are employed for brucine analysis, including high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS). [, , ] Ultraviolet spectrophotometry is another method used for quantifying brucine. [] These methods allow for accurate and sensitive determination of brucine concentrations in various matrices, such as biological samples, pharmaceutical formulations, and plant material.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


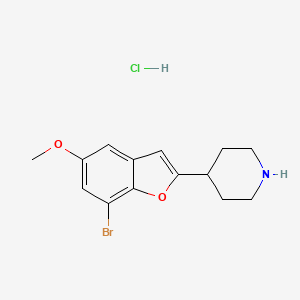
![4-bromo-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide;(Z)-but-2-enedioic acid](/img/structure/B1667871.png)
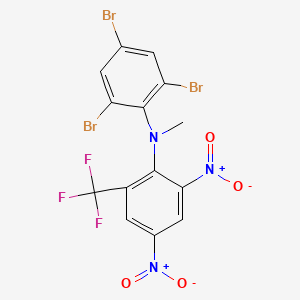
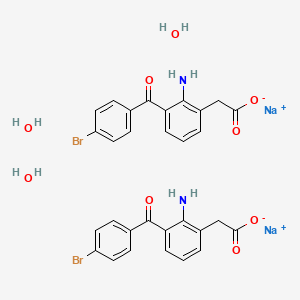
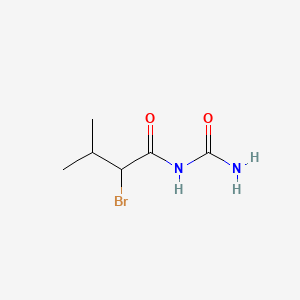
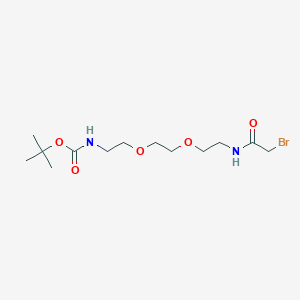

![2-[[3-Bromo-5-chloro-4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B1667880.png)
